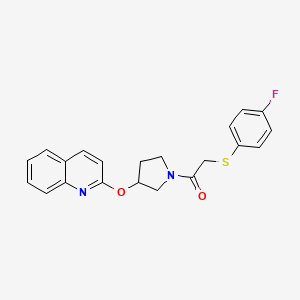

![molecular formula C22H19N3O5S B2418586 Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893991-64-5](/img/structure/B2418586.png)

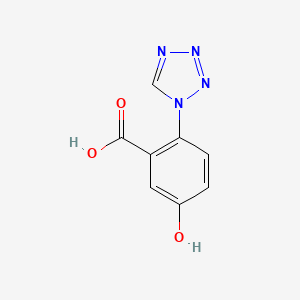

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle, and a thioacetamido group, which contains a sulfur atom. These groups could potentially contribute to the compound’s reactivity and biological activity.

Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry involves the synthesis and characterization of compounds like Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, exploring their structural properties and reactivity. For example, studies on the synthesis of nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate demonstrate the compound's versatility as a precursor for creating a range of heterocyclic compounds (Khadem, E., Kawai, J., & Swartz, D. L., 1989).

Biological Activity Evaluation

Subsequent studies often evaluate the biological activities of these synthesized compounds, including their antimicrobial, antitumor, and insecticidal effects. For instance, the synthesis and biological activity evaluation of novel Ethyl-2-amino benzothiazole-6-carboxylate derivatives highlight the potential for discovering new therapeutic agents (Jebur, A. K., Abdullah, L. W., & Saleh, H. M., 2018). Similarly, novel anti-juvenile hormone agents synthesized from ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have shown promise in inducing precocious metamorphosis in silkworm larvae, illustrating the compound's utility in agricultural research (Ishiguro, H., Fujita, N., Kim, I.-H., Shiotsuki, T., & Kuwano, E., 2003).

Molecular Docking and In Silico Studies

Further applications include in silico studies such as molecular docking to predict the interaction of synthesized compounds with biological targets. For example, the FT-IR, FT-Raman, and molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate explored its potential inhibitory activity against specific enzymes, contributing to the understanding of its pharmacological properties (El-Azab, A., Mary, Y., Panicker, C. Y., Abdel-Aziz, A., Al-Suwaidan, I. A., & Alsenoy, C., 2016).

properties

IUPAC Name |

ethyl 2-[[2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-2-28-22(27)15-5-3-4-6-17(15)23-20(26)12-31-21-10-8-16(24-25-21)14-7-9-18-19(11-14)30-13-29-18/h3-11H,2,12-13H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUKXKXAFASDMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2418504.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)

![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)

![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418511.png)

![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)

![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)

![Methyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2418519.png)